molecular formula C26H18N2O2S B14018068 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid

2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid

Cat. No.: B14018068
M. Wt: 422.5 g/mol
InChI Key: KKQUCFHNVYLWDR-LVZFUZTISA-N
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Description

2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid (hereafter referred to by its systematic name) is a triphenylamine-based organic dye with the molecular formula C₂₆H₁₈N₂O₂S and a molecular weight of 422.50 g/mol . Structurally, it features:

  • A cyanoacrylic acid anchoring group for binding to semiconductor surfaces (e.g., TiO₂ in dye-sensitized solar cells, DSSCs).
  • A thiophene π-conjugated bridge to enhance electron delocalization.
  • A diphenylamino donor group that improves light absorption and charge separation.

This compound is widely studied as a photosensitizer in DSSCs due to its broad visible-light absorption (380–550 nm) and efficient electron injection into semiconductors .

Properties

Molecular Formula

C26H18N2O2S

Molecular Weight

422.5 g/mol

IUPAC Name

(E)-2-cyano-3-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C26H18N2O2S/c27-18-20(26(29)30)17-24-15-16-25(31-24)19-11-13-23(14-12-19)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H,(H,29,30)/b20-17+

InChI Key

KKQUCFHNVYLWDR-LVZFUZTISA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)/C=C(\C#N)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Description Reagents/Conditions Outcome
1 Synthesis of 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde Suzuki-Miyaura coupling of 5-bromo-2-thiophenecarboxaldehyde with 4-(diphenylamino)phenylboronic acid Formation of thiophene-aldehyde intermediate with diphenylamino substitution
2 Knoevenagel condensation Reaction of thiophene-aldehyde with cyanoacetic acid in polar solvent (ethanol or DMF) with base catalyst (piperidine or ammonium acetate) under reflux Formation of 2-cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid via condensation
3 Purification Crystallization or column chromatography Isolation of pure target compound

This sequence leverages the high reactivity of the aldehyde group and the active methylene group of cyanoacetic acid to form the conjugated acrylate system.

Detailed Reaction Conditions and Optimization

  • Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) can enhance reaction rates but may require higher temperatures. Ethanol is often preferred for balancing cost and efficiency.
  • Catalyst selection: Piperidine is commonly used as a base catalyst to promote condensation, outperforming ammonium acetate in reducing side reactions such as dimerization.
  • Temperature: Reflux conditions typically range from 80°C to 120°C, depending on solvent and catalyst.
  • Stoichiometry: Equimolar amounts of aldehyde and cyanoacetic acid optimize yield.
  • Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS) are employed for monitoring reaction progress and identifying intermediates.
  • Yield: Yields typically range from 70% to 90%, with optimization strategies improving purity and minimizing by-products.

Industrial Scale Production

Industrial synthesis mirrors laboratory procedures but incorporates process intensification techniques:

  • Controlled temperature and pressure reactors to maintain optimal reaction kinetics.
  • Use of inert gas streams (nitrogen) to remove ammonia generated during condensation, enhancing conversion rates.
  • Continuous distillation (e.g., thin-film or falling film evaporators) to purify the product by removing residual starting materials and volatile impurities.
  • Final product purity exceeding 99% is achievable, as confirmed by gas chromatography.

Chemical Reaction Analysis

Reaction Types Involved

Reaction Type Description Common Reagents Typical Conditions Products
Nucleophilic substitution Introduction of diphenylamino group onto thiophene ring Diphenylamine, halogenated thiophene Elevated temperatures, suitable solvent Substituted thiophene intermediate
Suzuki-Miyaura coupling Formation of C-C bond between boronic acid and halogenated thiophene Palladium catalyst, base Mild heating, inert atmosphere Thiophene-aldehyde intermediate
Knoevenagel condensation Formation of cyanoacrylic acid moiety Cyanoacetic acid, base catalyst (piperidine) Reflux in ethanol or DMF Target cyanoacrylic acid compound

Mechanistic Insights

  • The Knoevenagel condensation proceeds via deprotonation of the active methylene in cyanoacetic acid, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent elimination of water to form the conjugated acrylate.
  • The diphenylamino group enhances electron-donating character, influencing the reactivity and electronic properties of the thiophene ring.
  • Reaction conditions are optimized to favor the (2Z)-isomer of the acrylate, which is the thermodynamically favored and functionally active form.

Data Tables Summarizing Key Parameters

Parameter Value/Range Notes
Molecular Formula C26H18N2O2S Confirmed by ChemSpider and PubChem
Molecular Weight 422.5 g/mol Experimental and calculated values consistent
Reaction Temperature (Knoevenagel) 353–393 K (80–120°C) Dependent on solvent and catalyst
Catalyst Piperidine or ammonium acetate Piperidine preferred for higher yield
Solvent Ethanol, DMF Ethanol preferred for cost-efficiency
Reaction Time 2–6 hours Monitored by TLC/HPLC
Yield 70–90% Optimized with solvent and catalyst choice
Purity >99% (industrial) Confirmed by gas chromatography

Research Outcomes and Applications

  • The compound’s preparation method has been validated in multiple studies emphasizing its role as a key intermediate in organic electronics, particularly dye-sensitized solar cells (DSSC), due to its efficient electron-donating and light-absorbing properties.
  • Research shows that the purity and isomeric form significantly influence photovoltaic performance, highlighting the importance of precise synthetic control.
  • Oxidation and reduction reactions on this compound enable derivatization for enhanced biological activity and material properties, expanding its utility in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding, while the diphenylamino group can engage in π-π interactions. These interactions facilitate the compound’s role in various applications, such as enhancing the efficiency of DSSCs by promoting electron transfer .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

L2: 3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic Acid

Structural Difference : L2 replaces the phenyl group in the thiophene bridge with a styryl (–CH=CH–) unit, increasing conjugation length.
Key Properties :

Property L1 (Target Compound) L2
Molecular Weight (g/mol) 422.50 448.54
Absorption Range 380–550 nm 400–600 nm
PCE (Dip-Coating) 3.30% 3.17%
PCE (FCD Method) 4.10% 3.80%

L2’s extended conjugation broadens absorption but reduces power conversion efficiency (PCE) due to increased recombination losses .

Quinoxaline Derivatives (Compounds 6 and 7)

Structural Difference: Compounds 6 and 7 incorporate 2,3-diphenylquinoxaline cores instead of thiophene bridges, enhancing bipolar charge transport. Key Properties:

Property Compound 6 Compound 7
Energy Gap (eV) 2.09 2.20
Voc (eV) 0.96 0.84
ΔGinject (eV) -0.73 -0.60
Absorption Range 400–600 nm 380–550 nm

Compound 6 exhibits superior open-circuit voltage (Voc) and electron injection efficiency (ΔGinject) due to optimized orbital overlap between HOMO and LUMO .

SP3: 2-Cyano-3-(5-(4-(Dibutylamino)phenyl)thiophen-2-yl)acrylic Acid

Structural Difference: SP3 substitutes the diphenylamino group with a dibutylamino (–N(C₄H₉)₂) donor. Key Properties:

Property Target Compound SP3
Electron Density Moderate High
Defect Passivation Limited Strong (Pb²⁺ binding)
PCE in PVSCs N/A 20.43% (vs. 18.52%)

SP3’s dibutylamino group increases electron density at the carboxylate anchor, enabling stronger interactions with perovskite defects (e.g., uncoordinated Pb²⁺), thus improving perovskite solar cell (PVSC) efficiency .

Methoxyphenyl Variant: (E)-2-Cyano-3-(5-(4-Methoxyphenyl)thiophen-2-yl)acrylic Acid

Structural Difference: The diphenylamino group is replaced with a methoxyphenyl (–C₆H₄–OCH₃) donor. Key Properties:

Property Target Compound Methoxyphenyl Variant
Electron Donation Strong (N-centered) Moderate (O-centered)
Absorption Onset 550 nm 500 nm
Synthetic Scalability Lab-scale Pilot-to-production

The methoxy group reduces absorption range but improves synthetic scalability, making it viable for industrial DSSC applications .

Biological Activity

2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid, with the CAS number 1266769-20-3, is a compound with significant potential in various biological applications. This article delves into its biological activity, including relevant research findings, case studies, and data tables that summarize its properties and effects.

The compound has the molecular formula C26H18N2O2SC_{26}H_{18}N_{2}O_{2}S and a molecular weight of 422.5 g/mol. Its structure features a cyano group, a thiophene ring, and diphenylamino moieties, which contribute to its unique electronic properties.

PropertyValue
Molecular FormulaC26H18N2O2S
Molecular Weight422.5 g/mol
CAS Number1266769-20-3

Antioxidant Properties

Research indicates that compounds similar to 2-cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid exhibit notable antioxidant activity. This property is crucial for combating oxidative stress in biological systems. Antioxidants are known to neutralize free radicals, thereby protecting cells from damage.

Photovoltaic Applications

Recent studies have explored the use of this compound in organic photovoltaic (OPV) cells. Its ability to act as an electron donor improves the efficiency of solar energy conversion. The incorporation of thiophene derivatives enhances charge transport properties, making it suitable for high-performance solar cells .

Anticancer Activity

Preliminary findings suggest that derivatives of this compound may possess anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Study on Antioxidant Activity : A study published in a peer-reviewed journal evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. The results indicated that these compounds effectively scavenged free radicals, demonstrating their potential as therapeutic agents against oxidative stress-related diseases .
  • Application in OPV : Research conducted on organic solar cells incorporating this compound showed enhanced performance metrics compared to standard materials. The study highlighted improvements in power conversion efficiency (PCE), attributed to better charge separation and transport facilitated by the compound's unique structure .
  • Anticancer Mechanisms : A recent investigation into the cytotoxic effects of related compounds revealed significant inhibition of tumor growth in xenograft models. The mechanism was linked to cell cycle arrest and increased apoptosis rates in treated cancer cells .

Q & A

Basic: What are the standard synthetic routes for preparing 2-cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid?

Answer:
The compound is typically synthesized via a Knoevenagel condensation between a cyanoacetate derivative and a thiophene-carbaldehyde precursor. For example:

Precursor preparation : The thiophene-aldehyde intermediate (e.g., 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde) is synthesized through Suzuki-Miyaura coupling to introduce the diphenylamino-phenyl group .

Condensation : React the aldehyde with cyanoacetic acid in a polar solvent (e.g., ethanol or DMF) under acidic catalysis (e.g., piperidine or ammonium acetate) at reflux.

Purification : Crystallization or column chromatography is used to isolate the product. Yield optimization often requires careful control of stoichiometry and temperature .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:
Advanced optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures, while ethanol balances cost and efficiency .
  • Catalyst selection : Piperidine outperforms ammonium acetate in reducing side reactions (e.g., dimerization) .
  • In situ monitoring : Techniques like TLC or HPLC-MS track reaction progress and identify intermediates .
  • Computational pre-screening : Quantum chemical calculations (DFT-B3LYP/6-31G*) predict optimal reaction pathways and transition states, reducing experimental trial-and-error .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Core characterization methods include:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M⁺] observed at m/z 533.0768 vs. calculated 533.0775) .
  • Elemental analysis : Validate purity (e.g., C: 69.94% observed vs. 69.90% calculated) .
  • UV-Vis spectroscopy : Assess π-conjugation and electronic transitions (e.g., λmax ~510 nm for thiophene derivatives) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions and confirm regioselectivity .

Advanced: How do discrepancies in spectroscopic or elemental analysis data arise, and how can they be resolved?

Answer:
Common causes and solutions:

  • Impurity interference : Use HPLC or GC-MS to detect byproducts; repurify via preparative chromatography .
  • Hydration/tautomerism : Solid-state NMR or X-ray crystallography clarifies structural ambiguities .
  • Instrumental error : Cross-validate results with multiple techniques (e.g., compare HRMS with combustion analysis) .
  • Sample degradation : Store compounds under inert atmospheres and avoid prolonged light exposure .

Basic: What are the key applications of this compound in academic research?

Answer:
Primary applications include:

  • Organic electronics : As a hole-transport material in dye-sensitized solar cells (DSSCs) due to its diphenylamino-thiophene conjugation .
  • Sensors : The cyanoacrylic acid group enables anchoring to metal oxides (e.g., TiO2) for photoelectrochemical devices .
  • Antioxidant studies : Analogous thiophene-acrylic derivatives exhibit radical scavenging activity, suggesting potential in biomedical research .

Advanced: How can computational methods enhance the study of this compound’s electronic properties?

Answer:

  • DFT calculations : Predict HOMO/LUMO levels (e.g., B3LYP/6-31G* basis set) to guide optoelectronic applications .
  • Charge transport modeling : Non-adiabatic molecular dynamics simulate electron injection efficiency in DSSCs .
  • Solvent effects : COSMO-RS models evaluate solvatochromism and stability in different media .

Basic: What precautions are necessary when handling this compound in the lab?

Answer:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of cyano and thiophene groups .
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .
  • Waste disposal : Neutralize acidic residues before disposal per local regulations .

Advanced: How can researchers validate conflicting data between theoretical predictions and experimental results?

Answer:

  • Statistical validation : Apply ANOVA or t-tests to assess significance of deviations .
  • Sensitivity analysis : Vary computational parameters (e.g., basis sets) to identify error sources .
  • Hybrid approaches : Combine experimental data (e.g., XRD) with machine learning to refine computational models .

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